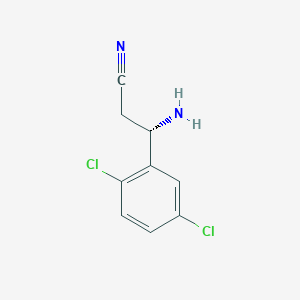

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Description

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a chiral nitrile derivative featuring a 2,5-dichlorophenyl group and an amino substituent at the β-position of the propanenitrile backbone. The stereochemistry of the molecule (3S configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is of interest in medicinal chemistry due to the 2,5-dichlorophenyl moiety, which is a common pharmacophore in serine protease inhibitors, particularly those targeting thrombin and Factor XIIa (FXIIa) . The nitrile group may act as a warhead in covalent inhibitors or contribute to binding interactions via dipole effects.

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

InChI Key |

IGPWVLBRVLHKDR-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@H](CC#N)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and an appropriate amine.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and can be studied for its effects on biological systems.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Similarities

The 2,5-dichlorophenyl moiety is a hallmark of several serine protease inhibitors. For example, triazole-based derivatives with this group, such as 2,5-dichlorobenzyltriazole compounds, have demonstrated potent FXIIa inhibition (IC50 ~10–100 μM) and selectivity over thrombin . Like (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile, these compounds rely on the dichlorophenyl group to anchor into the S1 pocket of FXIIa, a binding mode validated by crystallographic studies .

Key Structural Differences:

- Scaffold Variation : The triazole-based inhibitors employ a rigid heterocyclic core, whereas the propanenitrile backbone in the target compound introduces flexibility and a nitrile functional group.

Pharmacological Activity

Table 1: Comparative Activity of 2,5-Dichlorophenyl-Containing Compounds

| Compound Class | IC50 (FXIIa) | Selectivity (FXIIa vs. Thrombin) | Key Structural Features |

|---|---|---|---|

| Triazole derivatives (e.g., [1]) | ~10–100 μM | High selectivity | 2,5-Dichlorophenyl, triazole scaffold |

| (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Not reported | Not reported | 2,5-Dichlorophenyl, propanenitrile, (3S)-amino |

The triazole derivatives exhibit IC50 values in the low micromolar range after side-chain optimization, with selectivity attributed to the dichlorophenyl group’s fit in FXIIa’s S1 pocket . However, the nitrile group may confer distinct reactivity or binding kinetics compared to triazole-based analogues.

Mechanistic Insights

- Role of 2,5-Dichlorophenyl : This moiety is essential for activity, as its removal abolishes inhibitory effects in triazole derivatives . Chlorine atoms likely enhance hydrophobic interactions and shape complementarity within the S1 pocket.

- Impact of Scaffold : The triazole scaffold’s rigidity may favor entropic gains upon binding, whereas the propanenitrile backbone could enable alternative binding modes or metabolic stability.

Selectivity and Toxicity

Triazole-based compounds show minimal off-target effects against thrombin, highlighting the dichlorophenyl group’s role in conferring specificity . For (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile, stereochemistry may further refine selectivity, though this requires experimental validation.

Biological Activity

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H10Cl2N2 and a molecular weight of 215.10 g/mol, this compound contains an amino group, a nitrile group, and a dichlorophenyl moiety, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The stereochemistry of the compound is defined by the (3S) designation, indicating the specific spatial arrangement of its atoms. The presence of the 2,5-dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2N2 |

| Molecular Weight | 215.10 g/mol |

| Functional Groups | Amino (-NH2), Nitrile (-C≡N) |

| Stereochemistry | (3S) |

Biological Activity Overview

Research indicates that (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile exhibits promising biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its anticancer activity through in vitro assays, showing a capacity to inhibit cancer cell proliferation.

The biological activity of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The amino and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating biochemical pathways.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various molecular targets. Understanding these interactions is vital for elucidating its therapeutic effects:

- Binding Affinity : The compound demonstrates varying affinities for different enzymes, suggesting potential roles as an enzyme inhibitor or modulator.

- Cellular Pathways : Investigations into the specific pathways affected by this compound are ongoing, with initial findings indicating possible involvement in apoptosis and cell cycle regulation.

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several compounds including (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile, it was found to exhibit comparable activity to standard antimicrobial agents such as ciprofloxacin and fluconazole .

- Anticancer Assay : A recent investigation into the anticancer properties revealed that (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile significantly inhibited the growth of specific cancer cell lines in vitro. The results indicated a dose-dependent response with IC50 values suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been evaluated to provide context for the biological activity of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3S)-3-Amino-3-phenylpropanenitrile | Lacks dichloro substitution | Different reactivity profile |

| (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | Similar structure but different substitution pattern | Variations in biological activity |

| (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile | Contains difluorophenyl instead of dichlorophenyl | Potentially different stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.